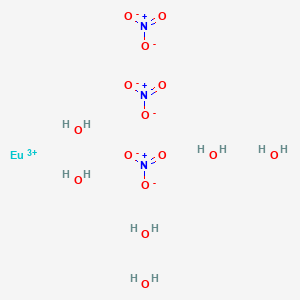

Europium Nitrate Hexahydrate

Descripción general

Descripción

Europium Nitrate Hexahydrate is a highly water-soluble crystalline Europium source compatible with nitrates and lower (acidic) pH . It is used in the preparation of pharmaceuticals, agrochemicals, and other chemical products . It is also used as a catalyst and a component of specialized steels . It is used in the synthesis of light-emitting nanomaterials .

Synthesis Analysis

Europium Nitrate Hexahydrate can be synthesized using a continuous morphology-controllable precipitation strategy for europium oxalate hydrates via a microchannel reactor . The effects of flow ratio between raw materials within microchannels on the crystal structure, morphology, and particle size distribution of the precipitated products were studied .

Molecular Structure Analysis

Europium Nitrate Hexahydrate is an inorganic compound with the formula Eu(NO3)3 . Its hexahydrate is the most common form, which is a colorless hygroscopic crystal . The number of electrons in each of Europium’s shells is 2, 8, 18, 25, 8, 2 and its electron configuration is [Xe]4f7 6s2 .

Chemical Reactions Analysis

Europium Nitrate Hexahydrate shows no phase transitions in the range of -40 to 76 °C when it melts in its own water of crystallization . It can be prepared by reacting europium with water, or by reacting europium (III) nitrate with hexamethylenetetramine at 95 °C or with ammonium hydroxide .

Physical And Chemical Properties Analysis

Europium Nitrate Hexahydrate is a highly water-soluble crystalline Europium source . Nitrate compounds are generally soluble in water . Nitrate materials are also oxidizing agents . When mixed with hydrocarbons, nitrate compounds can form a flammable mixture . The hexahydrate of Europium Nitrate Hexahydrate shows no phase transitions in the range of -40 to 76 °C when it melts in its own water of crystallization .

Aplicaciones Científicas De Investigación

Pharmaceuticals Preparation

Europium Nitrate Hexahydrate is utilized in the pharmaceutical industry for the synthesis of various drugs. Its unique properties enable it to act as a catalyst in the production of complex molecules, often enhancing the efficiency of the synthesis process .

Agrochemicals Synthesis

In the field of agrochemistry, this compound plays a crucial role in the development of fertilizers and pesticides. Its reactivity with organic compounds helps form products that are essential for improving crop yields and protecting plants from pests .

Catalysis

Europium(III) nitrate hexahydrate serves as a catalyst in chemical reactions, particularly in the synthesis of specialized steels and other alloys. Its catalytic action can significantly reduce the energy required and increase the yield of the desired products .

Specialized Steels Component

This compound is incorporated into specialized steels to improve their properties. Europium imparts specific characteristics such as enhanced strength and resistance to corrosion, making these steels ideal for use in challenging environments .

Light Emitting Nanomaterials Synthesis

Europium Nitrate Hexahydrate is a key ingredient in the synthesis of light-emitting nanomaterials. These materials are used in various display technologies, including LEDs and phosphors for screens, providing bright and long-lasting colors .

Bioimaging

The compound is used to prepare crystalline nanophosphors which are hydrophilic and suitable for bioimaging applications. These nanophosphors emit white light and are used in medical imaging to enhance the visibility of biological tissues .

Display Applications

As a precursor, Europium(III) nitrate hexahydrate is employed to synthesize thin-film phosphors by the sol-gel method. These phosphors are integral to modern display applications, contributing to the vivid and sharp images on various electronic devices .

Dopant for Nanophosphors

It acts as a dopant in the preparation of crystalline nanophosphors. These nanophosphors are designed for white light-emitting diodes (LEDs), which are increasingly used in lighting and display technologies due to their efficiency and brightness .

Mecanismo De Acción

Target of Action

Europium Nitrate Hexahydrate, also known as Europium(III) nitrate hexahydrate, is an inorganic compound that primarily targets the respiratory system and the central nervous system . It is often used in the synthesis of luminescent materials .

Mode of Action

The compound forms colorless hygroscopic crystals . It interacts with its targets through oxidation, as it is an oxidizing agent . The compound can form complexes when it reacts with anions and other Lewis bases .

Biochemical Pathways

It is known that the compound can form a coordination polymer under hydrothermal conditions when it reacts with 1,3,5-trimesic acid .

Pharmacokinetics

It is known that the compound is highly water-soluble , which could potentially impact its bioavailability.

Result of Action

The primary result of Europium Nitrate Hexahydrate’s action is its potential to cause skin and eye irritation, respiratory irritation, and intensify fire due to its oxidizing properties . It is also used as a starting material for numerous syntheses of luminescent materials .

Action Environment

The action of Europium Nitrate Hexahydrate can be influenced by environmental factors. For instance, it is soluble in water , and its oxidizing properties can cause it to react with other substances in its environment, potentially forming a flammable mixture when mixed with hydrocarbons . It is also sensitive to heat, as it decomposes at 65°C .

Safety and Hazards

Direcciones Futuras

Europium Nitrate Hexahydrate is frequently used as a starting material for numerous syntheses of luminescent materials . It is a unique activator that gives both the broad-band and narrow-band emissions depending on its valences (+2, +3, and +4) . The high thermal stability of Europium Nitrate Hexahydrate suggests that it can be utilized in optoelectrical devices and semiconductors .

Propiedades

IUPAC Name |

europium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYYYCWKSSSCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuH12N3O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143131 | |

| Record name | Europium(III) nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Europium Nitrate Hexahydrate | |

CAS RN |

10031-53-5 | |

| Record name | Europium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium(III) nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium(III) nitrate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)